1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea is a compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by their unique ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a pyrazolo[1,5-a]pyridine core fused with a thiophene ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea is Tropomyosin receptor kinases (Trks) . Trks are transmembrane receptor tyrosine kinases that have attracted significant attention as a drug target .
Mode of Action
This compound acts as an inhibitor of Trks . It binds to the active site of the kinase, preventing it from phosphorylating its substrates and thus inhibiting its activity . This results in a decrease in the downstream signaling pathways activated by Trks .
Result of Action
The inhibition of Trks by this compound leads to a significant decrease in the activity of these kinases . This results in a reduction in the downstream signaling pathways activated by Trks, potentially leading to changes in cellular processes such as cell growth and differentiation .
Preparation Methods
The synthesis of 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Urea Formation: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea linkage.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring. Common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the fields of oncology and neurology.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds to 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea include other pyrazolo[1,5-a]pyridine derivatives and thiophene-containing ureas. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and physical properties. Examples include:
- 4-(Pyrazolo[1,5-a]pyridin-2-ylmethyl)-N-(2-thienyl)-1-piperazinecarboxamide
- Imidazo[1,5-a]pyridine derivatives
The uniqueness of this compound lies in its specific combination of the pyrazolo[1,5-a]pyridine and thiophene moieties, which may confer distinct properties and applications.
Properties
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-5-yl-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-13(14-9-12-2-1-7-19-12)16-10-4-6-17-11(8-10)3-5-15-17/h1-8H,9H2,(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVNWIBQUMISSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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